1-(4-ブロモベンジル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

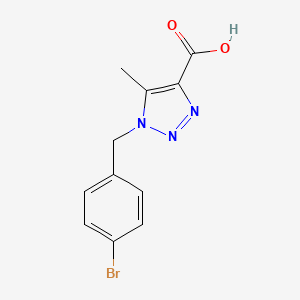

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its bromobenzyl group and triazole ring structure

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromobenzyl bromide and methyl hydrazine.

Reaction Steps:

The 4-bromobenzyl bromide is reacted with methyl hydrazine to form a hydrazone intermediate.

The hydrazone is then cyclized under acidic conditions to form the triazole ring.

The resulting triazole is further functionalized to introduce the carboxylic acid group.

Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form its corresponding anhydride or ester.

Reduction: The bromobenzyl group can undergo reduction to form a bromobenzyl alcohol.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Triazole-4-carboxylic acid anhydride or ester.

Reduction Products: 4-Bromobenzyl alcohol.

Substitution Products: 4-Bromobenzyl hydroxyl or amino derivatives.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

A related compound, s-(4-bromobenzyl)cysteine, is known to target glutathione s-transferase p in humans . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione.

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

The related compound s-(4-bromobenzyl)cysteine is known to interact with the glutathione s-transferase p, which is involved in the detoxification pathway .

Pharmacokinetics

The related compound s-(4-bromobenzyl)cysteine has some pharmacokinetic information available . It’s important to note that the ADME properties can significantly impact the bioavailability of a compound.

類似化合物との比較

1-(4-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Methylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances the compound's reactivity and potential for further functionalization.

生物活性

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 845885-94-1) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₀BrN₃O₂

- Molecular Weight : 296.12 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .

Antimicrobial Properties

Research indicates that triazole derivatives, including 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, exhibit antimicrobial properties. A study highlighted that various triazole compounds demonstrated potent activity against Mycobacterium tuberculosis strains. Specifically, compounds with similar structural motifs showed Minimum Inhibitory Concentration (MIC) values ranging from 12.5 μg/mL to 62.5 μg/mL against different strains of tuberculosis .

Anticancer Activity

Triazoles have been investigated for their anticancer potential. A recent study synthesized various triazole derivatives and tested them against human cancer cell lines. Some derivatives exhibited promising antiproliferative activity, suggesting that 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could be a candidate for further anticancer research .

Case Studies

Several case studies have focused on the biological implications of triazole derivatives:

- Antitubercular Activity :

- Anticancer Screening :

Research Findings Summary Table

| Study Focus | Compound Tested | Target Organism/Cell Line | MIC/IC50 Value | Findings |

|---|---|---|---|---|

| Antitubercular Activity | 1-(4-bromobenzyl)-5-methyl-triazole | Mycobacterium tuberculosis | 15 μg/mL | Significant inhibitory effect observed |

| Anticancer Activity | Various triazole derivatives | Human cancer cell lines | Varies (up to 62.5 μg/mL) | Promising antiproliferative activity |

Toxicological Profile

The toxicological properties of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have not been extensively studied. However, it is classified as hazardous under certain conditions . No acute toxicity data is available; thus, further investigation is necessary to determine its safety profile.

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFFHBYCFJNIAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383450 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845885-94-1 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。